molecular formula C8H8ClN3 B1452692 1H-Benzimidazol-2-amine, 7-chloro-1-methyl- CAS No. 945021-15-8

1H-Benzimidazol-2-amine, 7-chloro-1-methyl-

Cat. No. B1452692
M. Wt: 181.62 g/mol
InChI Key: SXLPXHZFEJYXBB-UHFFFAOYSA-N
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Description

“1H-Benzimidazol-2-amine, 7-chloro-1-methyl-” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It’s a white solid that appears in the form of tabular crystals .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .

Scientific Research Applications

Palladium(II) and Platinum(II) Complexes

A study explored the use of 1H-benzimidazol-2-amine derivatives in synthesizing Pd(II) and Pt(II) complexes as potential anticancer compounds. These complexes exhibited strong coordination bonds and were found to have square-planar geometries around the metallic center. They showed promising activity against various cancer cell lines (Ghani & Mansour, 2011).

Antimicrobial and Cytotoxic Activity

Another study reported on the synthesis of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines demonstrating good antibacterial and cytotoxic activities in vitro. This highlights the potential of these compounds in antimicrobial and cancer research (Noolvi et al., 2014).

Antineoplastic and Antifilarial Agents

Compounds synthesized from benzimidazole derivatives were evaluated for their antineoplastic and antifilarial activities. Some derivatives demonstrated significant growth inhibition in cancer cells and showed promising results as antifilarial agents (Ram et al., 1992).

Antioxidant Properties

Research into benzimidazole derivatives also found them effective in inhibiting lipid peroxidation in rat liver, indicating their potential as antioxidants (Kuş et al., 2004).

Anti-inflammatory and Analgesic Activities

Several studies demonstrated the effectiveness of benzimidazole derivatives in anti-inflammatory and analgesic activities, showing potential for developing new therapeutic agents in these areas (KunnambathKrishnakumar et al., 2013).

Future Directions

Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs . They have a wide variety of medicinal applications and have become an important synthon in the development of new drugs . Therefore, “1H-Benzimidazol-2-amine, 7-chloro-1-methyl-” could potentially have interesting applications in the future.

properties

IUPAC Name

7-chloro-1-methylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-12-7-5(9)3-2-4-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLPXHZFEJYXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Cl)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazol-2-amine, 7-chloro-1-methyl-

CAS RN

945021-15-8
Record name 7-chloro-1-methyl-1H-1,3-benzodiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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